molecular formula C7H8N4 B1465887 (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine CAS No. 935466-91-4

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Katalognummer: B1465887
CAS-Nummer: 935466-91-4
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: IMNWWRIQIGMVNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine ( 935466-91-4) is a high-value chemical scaffold with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical family, a privileged structure in medicinal chemistry noted for its close resemblance to purine bases, which makes it a highly versatile scaffold for designing new bioactive molecules . Researchers are particularly interested in this core structure for developing potential tyrosine kinase inhibitors and exploring a wide range of other biomedical applications . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,3,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNWWRIQIGMVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717440
Record name 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935466-91-4
Record name 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemische Analyse

Biochemical Properties

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Biologische Aktivität

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, supported by various research findings and data tables.

Overview of Biological Activity

The biological activity of this compound is primarily associated with its potential as an anticancer agent and its ability to inhibit specific enzymes. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. Additionally, it demonstrates activity against key enzymes involved in critical biological processes.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures possess considerable anticancer properties. For instance, studies have reported that compounds containing this scaffold can inhibit the growth of several cancer types through mechanisms such as apoptosis induction and interference with tubulin polymerization.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)0.75Apoptosis induction
Compound BA549 (Lung)1.20Tubulin polymerization inhibition
Compound CHCT116 (Colon)2.50Cell cycle arrest

Source:

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes critical for tumor progression and survival. Notably, it has shown inhibitory effects on CHK1 (Checkpoint Kinase 1), which is pivotal in DNA damage response pathways.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition Potency (µM)Selectivity Ratio (CHK1/CHK2)
CHK10.5010:1
CHK25.00N/A

Source:

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : A study evaluated the compound's efficacy in an orthotopic mouse model of breast cancer. Results showed a significant reduction in tumor size without systemic toxicity, indicating its potential as a targeted therapy.
  • In Vitro Studies : Various in vitro assays demonstrated that the compound effectively inhibited cell proliferation across multiple cancer cell lines at low micromolar concentrations, reinforcing its promise as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Cell Proliferation : It disrupts the normal cell cycle progression, leading to cell cycle arrest.
  • Enzyme Targeting : By inhibiting CHK1 and other kinases, it interferes with critical signaling pathways that promote tumor growth and survival.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is primarily investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its ability to inhibit specific kinases suggests a role in targeting cellular signaling pathways that are crucial for tumor growth and survival.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Kinase Inhibition : It has been shown to inhibit various kinases involved in proliferation and apoptosis, making it a candidate for cancer therapy.
  • Enzyme Interaction : The compound interacts with proteins and nucleic acids, often binding at active sites of enzymes to inhibit their activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

  • Cyclization Reactions : Utilizing starting materials such as hydrazines and pyridine derivatives.
  • Reduction Reactions : Employing reducing agents like sodium borohydride to achieve the desired amine functionality.

These processes can be optimized through careful selection of reaction conditions (temperature, solvent) to enhance yield and purity.

Case Study 1: Cancer Therapeutics

In a study examining the effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.36Induces cell cycle arrest at the S phase
HepG22.32Promotes apoptosis via Bax/Bcl-2 ratio increase

This data indicates its potential as an anti-cancer agent by modulating critical cellular pathways involved in survival and proliferation.

Case Study 2: Kinase Inhibition

Research has demonstrated that this compound effectively inhibits cAMP-dependent protein kinase (PKA), leading to alterations in downstream signaling pathways that affect gene expression and cellular responses to stimuli.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and their distinguishing features:

Compound Name Core Structure Substituents Key Applications/Notes Reference
This compound Pyrazolo[3,4-b]pyridine Methanamine at C4 Kinase inhibition, anticancer leads
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolo[1,2-b]pyrazole Methanamine at C3, fused dihydro-pyrrole PI3Kδ inhibitors, ALK inhibitors
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine Pyrazolo[3,4-b]pyridine Methyl at N1, methanamine at C3 Intermediate for kinase inhibitors
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine Imino at C4, p-tolyl at N1 Antiviral and antiproliferative agents
6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Carboxylic acid at C4, ethyl/methyl substituents Solubility modulation, lead optimization

Key Observations :

  • Substituent Position : The biological activity of pyrazolo-pyridine derivatives is highly sensitive to substituent placement. For example, methanamine at C4 in the parent compound enhances binding to kinase ATP pockets, while carboxylic acid at C4 (as in ) may improve solubility but reduce cell permeability .
  • Ring Fusion : Pyrrolo[1,2-b]pyrazole derivatives (e.g., ) exhibit distinct conformational rigidity due to the fused dihydro-pyrrole ring, which enhances selectivity for PI3Kδ over other isoforms .

Key Observations :

  • The parent compound’s synthesis via cyclocondensation is more efficient (50-70% yield) compared to pyrrolo[1,2-b]pyrazole derivatives (30-40%), which require multi-step protection/deprotection strategies .
  • Trisubstituted derivatives like 9a and 9c show variability in purity (72–97%), highlighting challenges in optimizing bulky substituents .
Pharmacological and Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µM) Biological Activity Reference
This compound 163.17 1.2 120 Moderate kinase inhibition (IC50 ~100 nM)
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine 312.16 2.8 15 Enhanced selectivity for morpholine-linked targets
6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 299.31 3.1 25 Improved solubility, weak cellular activity

Key Observations :

  • Bromination and morpholine incorporation () increase molecular weight and logP, reducing solubility but improving target selectivity .
  • Carboxylic acid derivatives () exhibit higher solubility but lower cellular potency, likely due to reduced membrane permeability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine typically proceeds via:

  • Construction of the pyrazolo[3,4-b]pyridine bicyclic core through cyclization reactions.
  • Introduction of the methanamine group at the 4-position of the pyridine ring, often via substitution or reduction of appropriate intermediates.

Key reagents and conditions vary depending on the chosen route but often include catalytic metal complexes, oxidizing and reducing agents, and polar aprotic solvents.

Detailed Preparation Methods

Cu(II)-Catalyzed Formal [3 + 3] Cycloaddition

A recent efficient method involves a Cu(II)-catalyzed formal [3 + 3] cycloaddition to assemble the pyrazolo[3,4-b]pyridine core:

  • Catalyst: Copper(II) acetylacetonate
  • Reaction Conditions: Mild temperatures, typically in polar solvents
  • Yield: High yields reported for the cyclized products
  • Characterization: Products confirmed by FT-IR, ^1H and ^13C NMR, and mass spectrometry

This method allows for the rapid formation of the bicyclic core with subsequent functionalization steps to introduce the methanamine group.

Functionalization to Methanamine

Following core formation, the methanamine group is introduced via:

Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and reactions are conducted under controlled temperatures to optimize yield and purity.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Cu(II)-catalyzed cycloaddition Cu(acac)_2, polar solvent, mild heat Pyrazolo[3,4-b]pyridine core 75-90
2 Nucleophilic substitution Methylamine, DMF, reflux 4-(Methanamine)-substituted pyrazolopyridine 60-80
3 Reduction (if nitrile intermediate) NaBH_4 or catalytic hydrogenation, ethanol/THF This compound 65-85

Reaction Conditions and Optimization

  • Temperature: Mild to moderate heating (50–100°C) is common during cyclization and substitution steps.
  • Solvents: Polar aprotic solvents such as DMF, DMSO, or THF are preferred for nucleophilic substitutions.
  • Catalysts: Copper(II) complexes are effective for cycloaddition; palladium catalysts may be used in cross-coupling or amination.
  • Purification: Crystallization and chromatographic techniques are employed to isolate pure product.

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR shows characteristic aromatic and methylene protons; ^13C NMR confirms heterocyclic carbons.
  • Mass Spectrometry: Confirms molecular weight (148.17 g/mol).
  • FT-IR: Identifies functional groups, especially amine and heterocyclic ring vibrations.
  • HPLC: Used to assess purity (>95% purity achievable).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cu(II)-Catalyzed [3+3] Cycloaddition + amination Cu(acac)_2, methylamine, DMF, mild heat High yield, mild conditions Requires copper catalyst
Nucleophilic substitution on halogenated intermediate Methylamine, DMF, reflux Straightforward, scalable Requires pre-functionalized core
Reduction of nitrile intermediate NaBH_4 or catalytic hydrogenation, ethanol/THF Effective for primary amine formation Sensitive to reaction conditions

Research Findings and Applications

The synthetic routes enable the production of this compound with high purity and yield, facilitating biological studies. The compound exhibits kinase inhibition and potential anticancer activity, underscoring the importance of efficient synthetic access for drug development.

Q & A

Q. Basic

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., oxidation at the amine group) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust storage conditions) .
  • Karl Fischer Titration : Monitor moisture uptake, which can hydrolyze the pyrazolo-pyridine ring .

How can computational modeling predict the binding modes of this compound derivatives?

Q. Advanced

  • Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB 4WKQ) to simulate ligand-receptor interactions, focusing on hydrogen bonds with catalytic lysine residues .
  • MD Simulations (GROMACS) : Analyze stability of binding poses over 100 ns trajectories, emphasizing RMSD fluctuations <2 Å .
  • QSAR Models : Train on datasets with substituent descriptors (e.g., Hammett σ) to predict logP and pIC50_{50} .

What are the key considerations for designing in vivo toxicity studies for this compound?

Q. Advanced

  • Metabolic Profiling : Identify major Phase I metabolites (via liver microsomes) to anticipate hepatotoxicity .
  • Dose Escalation : Start at 10 mg/kg (rodents) with weekly increments, monitoring ALT/AST levels .
  • Blood-Brain Barrier Penetration : Measure logBB values (<0.3 indicates limited CNS toxicity) using in silico tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.